N-(2-methoxyethyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
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Overview
Description
N-(2-methoxyethyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine is a synthetic organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine typically involves multiple steps:
Formation of the thiolane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the thiolane ring with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the methoxyethyl and methoxy-methylphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The methoxyethyl and methoxy-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential medicinal applications could include its use as a drug candidate or as a tool for studying disease mechanisms.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors to modulate signaling pathways.
Pathway modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-4-(2-methoxyphenyl)sulfonyl-1,1-dioxothiolan-3-amine
- N-(2-methoxyethyl)-4-(2-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
- N-(2-methoxyethyl)-4-(2-methoxy-5-chlorophenyl)sulfonyl-1,1-dioxothiolan-3-amine
Uniqueness
N-(2-methoxyethyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the phenyl ring can affect its interactions with molecular targets and its overall stability.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6S2/c1-11-4-5-13(22-3)14(8-11)24(19,20)15-10-23(17,18)9-12(15)16-6-7-21-2/h4-5,8,12,15-16H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIWHODDQFKLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)C2CS(=O)(=O)CC2NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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